7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide
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Overview
Description
7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the benzoxepine class of chemicals This compound is characterized by its complex structure, which includes a benzoxepine core, a morpholine ring, and various functional groups such as a chloro, methoxy, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and a halogenated ketone, under basic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride, while methoxylation can be performed using methanol in the presence of a strong acid catalyst.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a nucleophilic substitution reaction. This can involve reacting a halogenated benzoxepine intermediate with morpholine under reflux conditions.
Formation of the Carboxamide Group: The carboxamide group is usually formed by reacting the benzoxepine intermediate with an appropriate amine, such as 4-aminophenylmorpholine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted benzoxepine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits interesting interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research has focused on its potential therapeutic applications. Preliminary studies suggest it may have activity against certain types of cancer cells, making it a promising lead compound for anticancer drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-chloro-9-methoxy-1-benzoxepine-4-carboxamide: Lacks the morpholine ring, which may affect its biological activity.
9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide: Lacks the chloro substituent, potentially altering its reactivity and interactions.
7-chloro-1-benzoxepine-4-carboxamide: Lacks both the methoxy and morpholine groups, which could significantly change its chemical properties and applications.
Uniqueness
The presence of the chloro, methoxy, and morpholine groups in 7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-chloro-9-methoxy-N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-27-20-14-17(23)13-16-12-15(6-9-29-21(16)20)22(26)24-18-2-4-19(5-3-18)25-7-10-28-11-8-25/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZLWMZXRXXRAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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